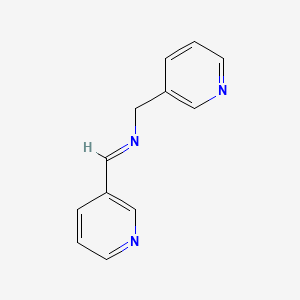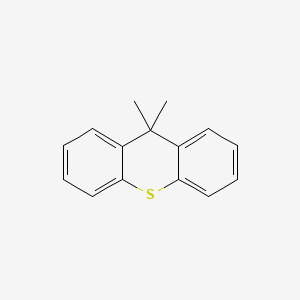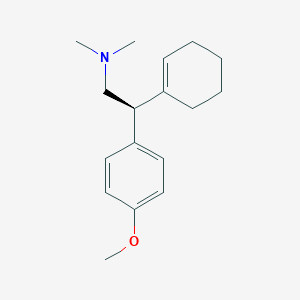
Benzyl-PEG14-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-PEG14-alcohol is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the PEG chain. The compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates due to its ability to enhance solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG14-alcohol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride.
Nucleophilic Substitution: The activated polyethylene glycol is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Benzyl-PEG14-alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination
Major Products Formed
科学的研究の応用
Benzyl-PEG14-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Enhances the solubility and stability of biologically active molecules.
Medicine: Used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products due to its solubilizing properties .
作用機序
Benzyl-PEG14-alcohol acts as a linker molecule that connects two different functional groups. In the context of PROTACs, it facilitates the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler compound with a single hydroxyl group.
PEG derivatives: Various PEG derivatives with different functional groups at the ends of the PEG chain.
Uniqueness
Benzyl-PEG14-alcohol is unique due to its heterobifunctional nature, which allows it to be used as a versatile linker in the synthesis of complex bioconjugates. Its ability to enhance solubility and stability makes it particularly valuable in pharmaceutical and biotechnological applications .
特性
分子式 |
C35H64O15 |
|---|---|
分子量 |
724.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H64O15/c36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-4-2-1-3-5-35/h1-5,36H,6-34H2 |
InChIキー |
CZKGELKLFHXASR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
